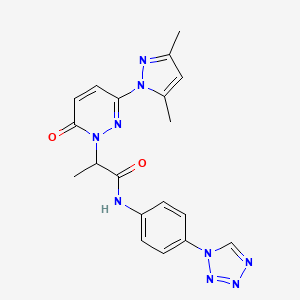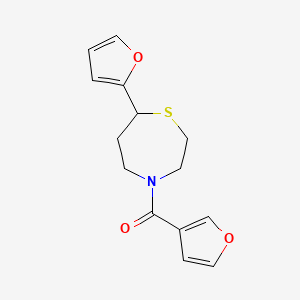![molecular formula C12H14ClFN2O2S2 B2982370 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole CAS No. 868217-52-1](/img/structure/B2982370.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Sulfone derivatives containing imidazole moieties have demonstrated significant antibacterial activities against pathogens such as Xanthomonas oryzae, which causes rice bacterial leaf blight. These compounds have shown to be effective in enhancing plant resistance against bacterial infections, improving chlorophyll content, and reducing damage caused by pathogens (Li Shi et al., 2015).
Synthesis and Reactivity
Research on the synthesis and reactivity of sulfonated imidazoles has led to the development of novel compounds with potential applications in various chemical reactions and materials science. These studies explore the crystal structure, reactivity, and potential applications of alkali and silver salts of sulfonated imidazoles (A. Purdy et al., 2007).
Antiprotozoal Activity
Novel structures derived from benzimidazole and imidazole compounds have shown potent and selective activities against Helicobacter pylori, suggesting potential applications in developing new anti-Helicobacter agents (D. Carcanague et al., 2002).
Anticancer and Anti-inflammatory Applications
Derivatives of imidazoles and sulfones have been explored for their potential in anticancer and anti-inflammatory applications. For instance, pyrazole derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities (P. Thangarasu et al., 2019).
Novel Catalysis Methods
Imidazolium chloroaluminate catalysts have been applied in the synthesis of dihydropyrano[2,3-c]pyrazoles, demonstrating the potential for green and efficient synthesis methods in organic chemistry (A. R. Moosavi‐Zare et al., 2013).
Drug Metabolism Studies
Biocatalysis has been applied to the preparation of mammalian metabolites of sulfonamide compounds, highlighting the importance of such derivatives in studying drug metabolism and the development of pharmaceuticals (M. Zmijewski et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2S2/c1-2-20(17,18)16-7-6-15-12(16)19-8-9-10(13)4-3-5-11(9)14/h3-5H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSENBHPARVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982291.png)


![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2982298.png)


![Ethyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetate](/img/structure/B2982302.png)


![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1h-pyrrolo[2,3-c]pyridine](/img/structure/B2982309.png)
![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2982310.png)